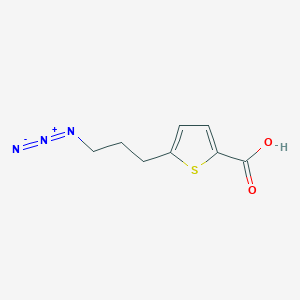
5-(3-Azidopropyl)thiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Azidopropyl)thiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The compound is characterized by the presence of an azidopropyl group attached to the thiophene ring at the 5-position and a carboxylic acid group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-azidopropyl)thiophene-2-carboxylic acid typically involves the introduction of the azidopropyl group to the thiophene ring. One common method is the nucleophilic substitution reaction where a halogenated thiophene derivative reacts with sodium azide to form the azido compound. The carboxylic acid group can be introduced through oxidation reactions of corresponding aldehyde or alcohol derivatives of thiophene.
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include continuous flow reactions, use of catalysts to enhance reaction rates, and purification techniques such as crystallization and chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-Azidopropyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azido group can be reduced to an amine group.
Substitution: The azido group can participate in click chemistry reactions, such as the Huisgen cycloaddition, to form triazoles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Copper(I) catalysts are often used in click chemistry reactions.
Major Products Formed
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Conversion of the azido group to an amine.
Substitution: Formation of triazole derivatives.
Wissenschaftliche Forschungsanwendungen
5-(3-Azidopropyl)thiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the fabrication of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Wirkmechanismus
The mechanism of action of 5-(3-azidopropyl)thiophene-2-carboxylic acid depends on its specific application. In bioconjugation, the azido group reacts with alkynes in a click chemistry reaction to form stable triazole linkages. This reaction is highly specific and efficient, making it useful for labeling and tracking biomolecules. In medicinal chemistry, the compound’s interactions with biological targets would depend on the nature of the functional groups and their ability to bind to specific receptors or enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the azidopropyl group, making it less versatile in click chemistry applications.
5-Bromothiophene-2-carboxylic acid: Contains a bromine atom instead of an azido group, leading to different reactivity and applications.
5-(3-Aminopropyl)thiophene-2-carboxylic acid: The azido group is reduced to an amine, which can participate in different types of reactions compared to the azido group.
Uniqueness
5-(3-Azidopropyl)thiophene-2-carboxylic acid is unique due to the presence of the azido group, which allows it to participate in click chemistry reactions. This makes it a valuable compound for applications requiring specific and efficient bioconjugation, such as in the development of new diagnostic tools and therapeutic agents.
Eigenschaften
CAS-Nummer |
88961-94-8 |
|---|---|
Molekularformel |
C8H9N3O2S |
Molekulargewicht |
211.24 g/mol |
IUPAC-Name |
5-(3-azidopropyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C8H9N3O2S/c9-11-10-5-1-2-6-3-4-7(14-6)8(12)13/h3-4H,1-2,5H2,(H,12,13) |
InChI-Schlüssel |
XPOUKDWHZVRETL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1)C(=O)O)CCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Chlorophenyl)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]cyclopentanecarboxamide](/img/structure/B14134264.png)
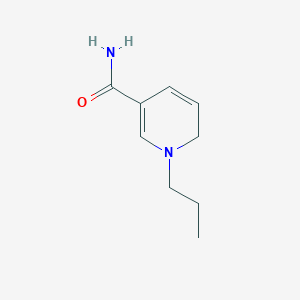
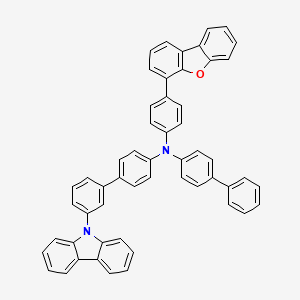
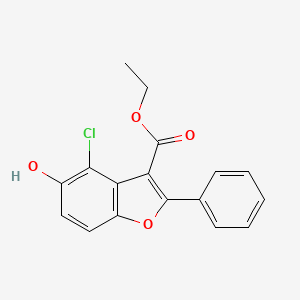
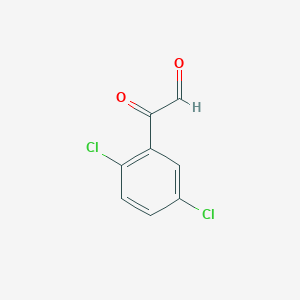
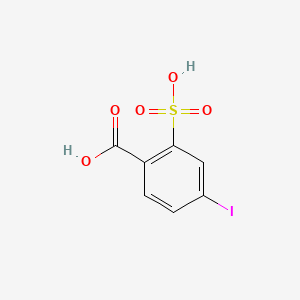

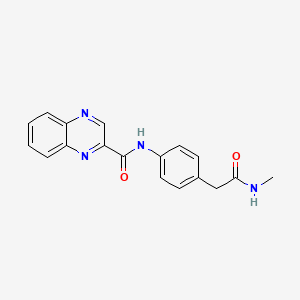
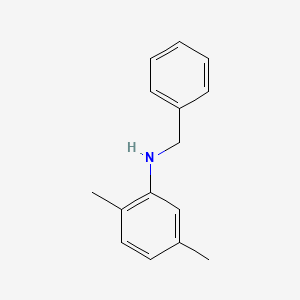
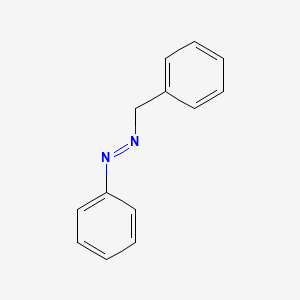
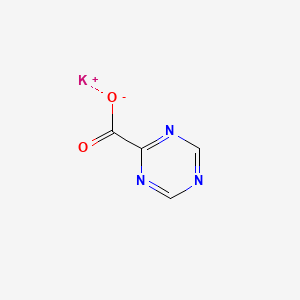

![5-Hept-1-ynylbenzo[1,3]dioxole](/img/structure/B14134334.png)
![[5-(4-methoxyphenyl)-7-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](phenyl)methanone](/img/structure/B14134348.png)
